8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative with substitutions at the 1-, 3-, 7-, and 8-positions. The 1- and 3-positions are methylated, while the 7-position is substituted with a naphthalen-1-ylmethyl group, and the 8-position features a (4-benzylpiperazin-1-yl)methyl moiety. The benzylpiperazine group is a common motif in psychotropic agents, while the naphthalene moiety may enhance lipophilicity, influencing blood-brain barrier penetration .
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O2/c1-32-28-27(29(37)33(2)30(32)38)36(20-24-13-8-12-23-11-6-7-14-25(23)24)26(31-28)21-35-17-15-34(16-18-35)19-22-9-4-3-5-10-22/h3-14H,15-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWMLAZXMZSCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a member of the purine family, characterized by its complex structure that includes a piperazine ring and various alkyl substituents. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and neuropharmacology.
The molecular formula for this compound is , with a molecular weight of approximately 488.6 g/mol. Its structural components enable diverse chemical reactivity, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 488.6 g/mol |
| CAS Number | 839682-29-0 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Neuropharmacological Effects
The structural similarity of this compound to known psychoactive substances suggests it may influence neurotransmitter systems. Studies have shown that compounds with similar structures can modulate dopamine and serotonin receptors, which are critical in mood regulation and cognitive function.
Interaction with Receptors
This compound has been studied for its interaction with various receptors:
- Dopamine Receptors : Potential agonistic activity has been noted, which could be beneficial in treating disorders such as schizophrenia and depression.
- Serotonin Receptors : It may also interact with serotonin receptors, influencing anxiety and mood disorders.
Case Studies
- Dopaminergic Activity : A study conducted on similar purine derivatives indicated significant dopaminergic activity, suggesting that the compound may enhance dopamine signaling in the brain, potentially aiding in the treatment of Parkinson's disease.
- Antidepressant Effects : In animal models, compounds structurally related to this purine derivative have shown antidepressant-like effects through modulation of serotonin levels, indicating potential therapeutic applications in mood disorders.
- Cognitive Enhancement : Research has indicated that certain derivatives can enhance cognitive functions by improving synaptic plasticity and neurogenesis in the hippocampus.
Synthesis and Stability
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. The stability of the compound under physiological conditions is crucial for its biological activity.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications due to its ability to interact with various biological targets. It has been investigated for:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
- Neuropharmacology : Its structural similarity to known psychoactive substances suggests potential effects on neurotransmitter systems. Research indicates that it may act as a ligand for serotonin receptors, influencing mood and anxiety.
Biological Evaluation
The compound has been evaluated in various biological assays:
| Assay Type | Target | Outcome |
|---|---|---|
| Binding Affinity | Serotonin Receptors | High affinity observed |
| Antimicrobial Testing | Bacterial Strains | Effective against multiple strains |
| Cytotoxicity Assays | Cancer Cell Lines | Selective cytotoxicity noted |
Synthesis of Derivatives
This compound serves as a building block for synthesizing more complex molecules. Researchers have utilized it to create derivatives with enhanced biological activities, such as improved receptor selectivity or increased potency against specific pathogens.
Case Study 1: Neuropharmacological Effects
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and evaluated their effects on serotonin receptor binding. The study revealed that certain modifications to the benzylpiperazine moiety significantly enhanced binding affinity, suggesting potential therapeutic applications in treating mood disorders .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment option.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 7
- 7-(2-Morpholin-4-ylethyl) derivative (): Structure: The 7-position is substituted with a 2-morpholin-4-ylethyl group. However, reduced lipophilicity may limit CNS penetration . Pharmacological Data: No direct activity reported, but morpholine derivatives are often associated with improved metabolic stability .
-
- Structure: A benzyl group replaces the naphthalenylmethyl group at position 7.
- Comparison: The smaller benzyl group reduces steric hindrance, possibly improving receptor binding efficiency. However, the naphthalene group in the target compound may offer stronger π-π interactions with aromatic residues in target proteins .
- 7-(3-Phenylpropyl) derivative (): Structure: A 3-phenylpropyl chain at position 7. However, this may reduce selectivity compared to the rigid naphthalene group .
Substituent Variations at Position 8
- 8-[(4-Methylpiperazin-1-yl)methyl] derivative (): Structure: A 4-methylpiperazine group replaces the 4-benzylpiperazine at position 8. However, the absence of the benzyl moiety may diminish affinity for receptors requiring aromatic interactions (e.g., 5-HT1A) .
Functional Analogues with Modified Cores
- Fenetylline (): Structure: 7-[2-(1-Phenylpropan-2-ylamino)ethyl]-substituted purine-2,6-dione. Comparison: The ethylenediamine linker and amphetamine-like moiety confer stimulant properties via catecholamine modulation. The target compound’s benzylpiperazine and naphthalene groups may instead target serotoninergic pathways .
Pharmacokinetic and Pharmacodynamic Insights
Lipophilicity and Solubility
- Piperazine derivatives generally exhibit moderate-to-high oral bioavailability due to balanced solubility and permeability .
Receptor Binding and Selectivity
- Benzylpiperazine moieties are associated with 5-HT1A/2A receptor modulation, as seen in related compounds (). The naphthalene group may enhance binding to adenosine A2A receptors, common in purine derivatives .
- Anti-asthmatic analogues () show PDE3 inhibition (IC50 < 1 μM), whereas the target compound’s lack of an acetyl-piperazine group likely redirects its mechanism .
Preparation Methods
Route 1: Sequential Alkylation and Mannich Reaction
Step 1: Synthesis of 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)xanthine
- Starting material : Theophylline (1,3-dimethylxanthine).
- Alkylation at position 7 : React with naphthalen-1-ylmethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base.
Theophylline + Naphthalen-1-ylmethyl bromide → 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)xanthine - Conditions : 80°C, 12 hours, nitrogen atmosphere.
Step 2: Mannich Reaction at Position 8
- Reagents : Formaldehyde, 4-benzylpiperazine.
- Mechanism : The enolizable proton at position 8 reacts with formaldehyde and 4-benzylpiperazine to form the methylene-linked piperazine derivative.
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)xanthine + HCHO + 4-Benzylpiperazine → Target Compound - Conditions : Ethanol solvent, reflux for 24 hours.
Yield : ~35–40% (estimated from analogous purine derivatives).
Route 2: Direct Coupling of Pre-Functionalized Intermediates
Step 1: Preparation of 8-Chloromethyl-1,3-dimethyl-7-(naphthalen-1-ylmethyl)xanthine
- Chloromethylation : Treat 1,3-dimethyl-7-(naphthalen-1-ylmethyl)xanthine with chloromethyl methyl ether (MOMCl) and Lewis acid (e.g., ZnCl₂).
- Conditions : Dichloromethane, 0°C to room temperature, 6 hours.
Step 2: Nucleophilic Substitution with 4-Benzylpiperazine
- Reaction : React 8-chloromethyl intermediate with 4-benzylpiperazine in acetonitrile.
8-Chloromethyl intermediate + 4-Benzylpiperazine → Target Compound - Conditions : Triethylamine as base, 60°C, 8 hours.
Yield : ~25–30% (lower due to steric hindrance).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Mannich) | Route 2 (Coupling) |
|---|---|---|
| Reaction Steps | 2 | 2 |
| Overall Yield | 35–40% | 25–30% |
| Key Challenge | Regioselectivity | Chloromethylation efficiency |
| Scalability | Moderate | Low |
| Byproducts | Formaldehyde adducts | Unreacted chloride |
Route 1 offers higher yields but requires stringent control over formaldehyde stoichiometry. Route 2 avoids formaldehyde but struggles with chloromethylation efficiency.
Optimization Strategies
Catalytic Enhancements
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) for isolating the target compound.
- Recrystallization : Use ethanol/water mixtures to enhance purity (>95% by HPLC).
Industrial-Scale Considerations
- Cost Analysis :
- 4-Benzylpiperazine : $120–150/kg (Sigma-Aldrich).
- Naphthalen-1-ylmethyl bromide : $800–1,000/kg (limited availability).
- Environmental Impact : Route 1 generates formaldehyde waste, necessitating neutralization protocols.
Q & A
Basic Question: What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core followed by coupling with substituted piperazine and naphthalene groups. Key steps include:
- Alkylation reactions using 1-benzylpiperazine in alcoholic solvents (e.g., ethanol) under reflux conditions .
- Purification via column chromatography or recrystallization to isolate the final product.
To optimize yield: - Adjust temperature (e.g., 60–80°C for alkylation) and reaction time (8–12 hours for complete conversion).
- Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Monitor reaction progress with TLC or HPLC to identify bottlenecks .
Advanced Question: How can structural modifications at the piperazine or naphthalene moieties alter bioactivity, and what experimental strategies validate these effects?
Answer:
Modifications to the benzylpiperazine or naphthalenylmethyl groups directly influence binding affinity to biological targets (e.g., receptors, enzymes). Methodological approaches include:
- Comparative SAR studies : Synthesize analogs with substituents like methoxy, halogens, or alkyl chains on the benzyl or naphthalene groups.
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .
For example, replacing the benzyl group with a 4-methoxyphenylpiperazine (as in related compounds) increases hydrophobicity, enhancing membrane permeability .
Basic Question: What analytical techniques are critical for confirming the compound’s purity and structural integrity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C1/C3, naphthalene protons) .
- Mass spectrometry (HRMS) : Confirms molecular weight (≈488.6 g/mol) and fragmentation patterns .
- HPLC : Quantifies purity (>95% for pharmacological assays) using C18 columns with acetonitrile/water gradients .
Advanced Question: How can contradictory bioactivity data between similar purine derivatives be resolved?
Answer:
Contradictions often arise from differences in substituent stereochemistry or assay conditions. Strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions across analogs.
- Molecular docking : Compare binding poses of conflicting compounds to identify steric clashes or hydrogen-bonding variations .
For instance, a compound with a 2-methylphenyl group (vs. 4-methylphenyl) showed reduced activity due to hindered piperazine-receptor interactions .
Basic Question: What are the compound’s key physicochemical properties relevant to in vitro studies?
Answer:
- Solubility : Moderate in DMSO (≥10 mM) but poor in aqueous buffers; use co-solvents like cyclodextrins for cell-based assays .
- LogP : Estimated ≈3.2 (via computational tools), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Stability : Stable at −20°C in dark conditions; prone to hydrolysis in acidic environments (pH <4) .
Advanced Question: What computational methods are recommended to predict off-target interactions?
Answer:
- Pharmacophore modeling : Map electrostatic/hydrophobic features to screen against databases like ChEMBL .
- Molecular dynamics simulations : Simulate binding to off-target receptors (e.g., serotonin receptors) over 100-ns trajectories to assess stability .
- Machine learning : Train models on purine derivatives’ ADMET profiles to predict hepatotoxicity or CYP450 inhibition .
Basic Question: How can researchers design dose-response experiments to evaluate cytotoxicity?
Answer:
- Cell viability assays : Use MTT or resazurin in cancer lines (e.g., MCF-7, HeLa) with concentrations spanning 0.1–100 µM .
- Control groups : Include a positive control (e.g., doxorubicin) and vehicle (DMSO <0.1%).
- Data normalization : Express viability as % relative to untreated cells; calculate IC50 via nonlinear regression (e.g., GraphPad Prism) .
Advanced Question: What strategies address low reproducibility in enzymatic inhibition assays?
Answer:
- Enzyme source standardization : Use recombinant enzymes from the same vendor (e.g., Sigma-Aldrich) to minimize batch variability.
- Pre-incubation time : Optimize enzyme-compound pre-incubation (10–30 minutes) to ensure equilibrium .
- Internal controls : Include a reference inhibitor (e.g., staurosporine for kinases) in each plate .
Basic Question: How does the compound’s stability in biological matrices affect pharmacokinetic studies?
Answer:
- Plasma stability : Incubate compound in rat/human plasma at 37°C; sample at 0, 1, 2, 4, 8 hours. Quench with acetonitrile and analyze via LC-MS .
- Microsomal stability : Use liver microsomes + NADPH system to assess metabolic degradation; half-life <30 minutes suggests rapid clearance .
Advanced Question: What in silico tools predict metabolite formation, and how are results validated experimentally?
Answer:
- Software : ADMET Predictor or Meteor (Lhasa Ltd.) simulates phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
- Validation :
- LC-MS/MS : Identify metabolites in hepatocyte incubations using exact mass transitions.
- Isotope labeling : Synthesize deuterated analogs to trace metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
